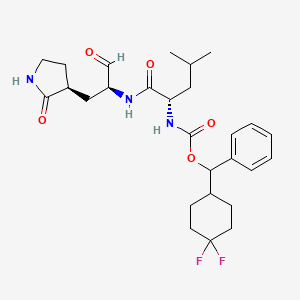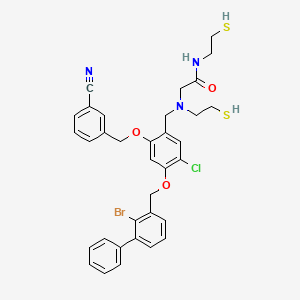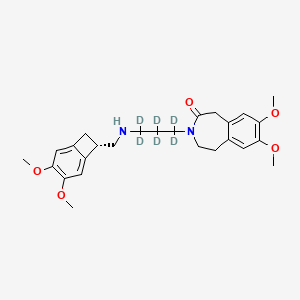
Lercanidipine-13C,d3-1 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lercanidipine-13C,d3-1 (hydrochloride) is a deuterium-labeled analogue of Lercanidipine hydrochloride. Lercanidipine hydrochloride is a lipophilic third-generation dihydropyridine-calcium channel blocker. It is primarily used for its antihypertensive properties, providing long-lasting blood pressure reduction and renal protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lercanidipine-13C,d3-1 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Lercanidipine molecule. This process is typically carried out through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with 13C. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Lercanidipine-13C,d3-1 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. It involves the use of specialized equipment and conditions to ensure the consistent incorporation of deuterium and 13C into the Lercanidipine molecule. The process is optimized for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Lercanidipine-13C,d3-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of Lercanidipine-13C,d3-1 (hydrochloride) may produce oxidized derivatives, while reduction may yield reduced derivatives .
Applications De Recherche Scientifique
Lercanidipine-13C,d3-1 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of Lercanidipine.
Biology: Employed in studies to understand the biological effects and mechanisms of action of Lercanidipine.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new formulations and delivery systems for Lercanidipine
Mécanisme D'action
Lercanidipine-13C,d3-1 (hydrochloride) exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This action relaxes the blood vessels, leading to a reduction in blood pressure. The molecular targets include the calcium channels, and the pathways involved are related to calcium ion influx and smooth muscle contraction .
Comparaison Avec Des Composés Similaires
Lercanidipine-13C,d3-1 (hydrochloride) is unique due to its deuterium and 13C labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Lercanidipine hydrochloride: The non-labeled version with similar antihypertensive properties.
Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.
Nifedipine: A first-generation dihydropyridine calcium channel blocker with a faster onset of action.
Lercanidipine-13C,d3-1 (hydrochloride) stands out due to its enhanced stability and suitability for research applications.
Propriétés
Formule moléculaire |
C36H42ClN3O6 |
|---|---|
Poids moléculaire |
652.2 g/mol |
Nom IUPAC |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-(trideuterio(113C)methyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i6+1D3; |
Clé InChI |
WMFYOYKPJLRMJI-UJUGVVHISA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















